2-(2-Methoxyphenyl)-5-methyl-1,3-bis(4-methylphenyl)benzene
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Overview
Description
2-(2-Methoxyphenyl)-5-methyl-1,3-bis(4-methylphenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-5-methyl-1,3-bis(4-methylphenyl)benzene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-5-methyl-1,3-bis(4-methylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-(2-Methoxyphenyl)-5-methyl-1,3-bis(4-methylphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-5-methyl-1,3-bis(4-methylphenyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The aromatic rings can participate in π-π interactions, enhancing the compound’s stability and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective nature and use in protection/deprotection sequences.
4-Methoxyphenylboronic acid: Utilized in Suzuki-Miyaura coupling reactions and other organic transformations.
Biological Activity
2-(2-Methoxyphenyl)-5-methyl-1,3-bis(4-methylphenyl)benzene, also known by its CAS number 71379962, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including anti-inflammatory properties, cytotoxicity against cancer cells, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound is C28H26O. It features a biphenyl structure with methoxy and methyl substituents that may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C28H26O |
Molecular Weight | 402.49 g/mol |
LogP | 4.085 |
Melting Point | Not available |
Anti-inflammatory Effects
Recent studies have suggested that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, derivatives of bis(4-methylphenyl) have shown inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Inhibition of COX-1 and COX-2 : Compounds structurally related to this compound have demonstrated IC50 values against COX-1 and COX-2 in the range of 19.45 to 42.1 μM, indicating potential for anti-inflammatory applications .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings indicate that it may induce apoptosis and inhibit cell proliferation.
- Cell Lines Tested : Studies have reported the compound's activity against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 25 |
A549 | 30 |
HT-29 | 20 |
These values suggest that the compound exhibits selective cytotoxicity, potentially through mechanisms such as the induction of oxidative stress and disruption of mitochondrial function .
The mechanisms underlying the biological activity of this compound may involve:
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
- Mitochondrial Dysfunction : Compounds that affect mitochondrial permeability transition can trigger cell death pathways .
Case Studies
Several case studies have investigated the biological effects of related compounds:
- Study on Anti-cancer Properties : A study published in the Journal of Organic Chemistry highlighted the synthesis and evaluation of similar compounds showing promising anticancer activity against various cell lines through ROS-mediated pathways .
- Inflammation Model : In vivo models using carrageenan-induced paw edema demonstrated significant reduction in inflammation with related derivatives, supporting the anti-inflammatory potential .
Properties
CAS No. |
643767-56-0 |
---|---|
Molecular Formula |
C28H26O |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-1,3-bis(4-methylphenyl)benzene |
InChI |
InChI=1S/C28H26O/c1-19-9-13-22(14-10-19)25-17-21(3)18-26(23-15-11-20(2)12-16-23)28(25)24-7-5-6-8-27(24)29-4/h5-18H,1-4H3 |
InChI Key |
CVLFTYCZWBLUSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2C3=CC=CC=C3OC)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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